3-(2,5-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
Description
This compound belongs to the chromeno-oxazin class of heterocyclic molecules, characterized by a fused chromene-oxazine core. Key structural features include:
- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing moiety that enhances polarity and may improve solubility or binding specificity compared to non-sulfonated analogs.
- Chromeno[8,7-e][1,3]oxazin-2(8H)-one scaffold: A rigid heterocyclic framework that supports hydrogen bonding and π-π stacking interactions, critical for biological activity.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-9-(1,1-dioxothiolan-3-yl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO7S/c1-28-16-4-6-20(29-2)17(10-16)18-9-14-3-5-21-19(22(14)31-23(18)25)11-24(13-30-21)15-7-8-32(26,27)12-15/h3-6,9-10,15H,7-8,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLBZVQMAOMQON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC3=C(C4=C(C=C3)OCN(C4)C5CCS(=O)(=O)C5)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,5-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a chromeno framework fused with an oxazine ring and includes a dimethoxyphenyl substituent along with a tetrahydrothiophene moiety. Its unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₄S₂ |
| Molecular Weight | 405.5 g/mol |
| CAS Number | 929961-57-9 |
Biological Activity
Research indicates that compounds related to This compound exhibit significant biological activities. These activities include:
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
- Antioxidant Properties : The presence of the tetrahydrothiophene moiety may confer antioxidant capabilities.
- Cholesterol Regulation : Similar compounds have been identified as cholesteryl ester transfer protein inhibitors, suggesting potential applications in lipid metabolism regulation.
Case Studies
Several studies have explored the biological effects of structurally similar compounds:
- Cytotoxicity Studies : A study on related chromeno-oxazine derivatives demonstrated strong cytotoxicity against human cancer cell lines with IC50 values in the nanomolar range .
- Mechanism of Action : Research indicated that these compounds could interact with specific biological targets involved in cell proliferation and apoptosis pathways.
- Pharmacokinetic Profiles : Some derivatives exhibited favorable pharmacokinetic profiles in animal models, indicating potential for oral bioavailability and metabolic stability .
Synthesis Methods
The synthesis of This compound typically involves multi-step synthetic routes. Common methods include:
- Condensation Reactions : Utilizing various reagents to facilitate the formation of the chromeno and oxazine structures.
- Functional Group Modifications : Employing selective reactions to introduce the dimethoxyphenyl and tetrahydrothiophene groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
- 3-(3,4-Dimethoxyphenyl) Analogs : and describe compounds with methoxy groups at the 3- and 4-positions on the phenyl ring. Compared to the target compound’s 2,5-dimethoxyphenyl group, positional isomerism alters electronic distribution. The 3,4-substitution pattern may favor stronger hydrogen bonding with polar residues in enzyme active sites, while 2,5-substitution could enhance lipophilicity and membrane permeability .
- Chlorophenyl Derivatives: and highlight compounds with electron-withdrawing chlorine substituents (e.g., 2-chlorobenzylidene).
Heterocyclic Core Modifications
- Chromeno-Oxazin vs. Chromeno-Pyrimidine: describes chromeno[2,3-d]pyrimidine derivatives with hydrazinyl substituents. The pyrimidine core introduces additional hydrogen-bonding sites (N atoms), whereas the oxazin ring in the target compound offers a ketone oxygen for dipole interactions. This difference may influence selectivity for biological targets like kinases or DNA-binding proteins .
- Pyrimido-Diazepine Analogs: discusses a pyrimido-diazepine scaffold with ethoxymethyl and phenyl groups. While structurally distinct, the diazepine ring introduces conformational flexibility, contrasting with the rigid chromeno-oxazin framework. Flexibility can affect binding kinetics and off-target interactions .
Functional Group Variations
- Sulfone vs. Hydroxyalkyl Chains: details compounds with hydroxybutyl or hydroxypentyl chains. These substituents improve aqueous solubility but may introduce metabolic liabilities (e.g., oxidation).
- Ethoxymethyl vs. Sulfone : The ethoxymethyl group in ’s compound offers moderate hydrophilicity, while the sulfone in the target compound increases dipole moment and may strengthen interactions with charged residues in target proteins .
Key Data Table: Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
